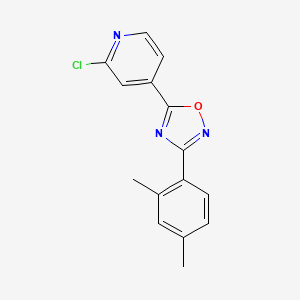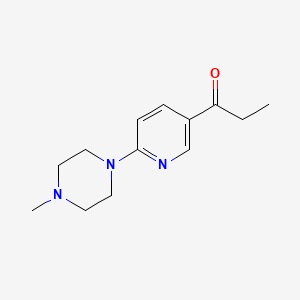
5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride is a chemical compound that features a piperidine ring attached to a pentynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the reaction of piperidine with a suitable alkyne precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Piperidin-1-yl)pentan-1-amine: Similar structure but lacks the alkyne group.
1-(but-3-yn-1-yl)piperidin-4-amine: Another piperidine derivative with a different substitution pattern.
Uniqueness
5-(Piperidin-1-yl)pent-3-yn-1-amine dihydrochloride is unique due to the presence of both the piperidine ring and the alkyne group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H20Cl2N2 |
|---|---|
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
5-piperidin-1-ylpent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H18N2.2ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;;/h2-3,5-11H2;2*1H |
Clé InChI |
TYGKDAAQKIYKGI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC#CCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






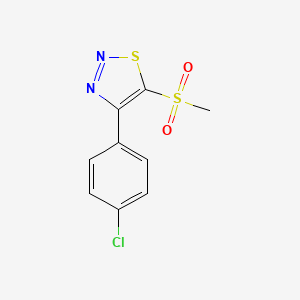
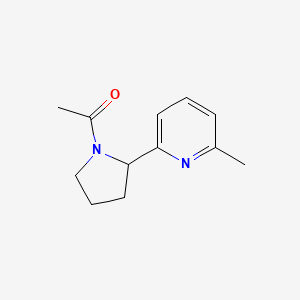
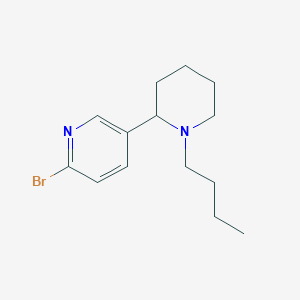
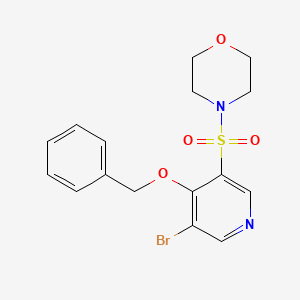
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
![2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11800525.png)

